BenchChemオンラインストアへようこそ!

2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine

Dopamine D3 receptor Receptor binding Neuropharmacology

2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine (CAS 90170-13-1) is a fully synthetic small molecule belonging to the imidazo[1,2-b][1,2,4]triazine class, a fused heterocyclic scaffold characterized by an imidazole ring ortho-fused to a 1,2,4-triazine. This specific derivative features a rare combination of substituents: a chlorine atom at the 2-position, a diethylamino group at the 3-position, and phenyl rings at both the 6- and 7-positions.

Molecular Formula C21H20ClN5
Molecular Weight 377.9 g/mol
CAS No. 90170-13-1
Cat. No. B12895480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine
CAS90170-13-1
Molecular FormulaC21H20ClN5
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC2=NC(=C(N2N=C1Cl)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H20ClN5/c1-3-26(4-2)20-19(22)25-27-18(16-13-9-6-10-14-16)17(23-21(27)24-20)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3
InChIKeySOFZXYTWERAJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine (CAS 90170-13-1) – Procurement-Relevant Chemical Class & Core Identity


2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine (CAS 90170-13-1) is a fully synthetic small molecule belonging to the imidazo[1,2-b][1,2,4]triazine class, a fused heterocyclic scaffold characterized by an imidazole ring ortho-fused to a 1,2,4-triazine . This specific derivative features a rare combination of substituents: a chlorine atom at the 2-position, a diethylamino group at the 3-position, and phenyl rings at both the 6- and 7-positions. The compound is documented in patent literature as a high-affinity dopamine D3 receptor ligand, with a reported binding affinity (Ki) of 0.260 nM , distinguishing it from the broader class of imidazotriazines that have been more commonly explored as GABAA receptor modulators or kinase inhibitors.

Why Generic Substitution of 2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine is Not Feasible for Specialized Research


Generic substitution within the imidazo[1,2-b][1,2,4]triazine family is precluded by the extreme sensitivity of biological activity to the specific substitution pattern. Public-domain structure-activity relationship (SAR) studies on this scaffold reveal that discrete changes at the 2-, 3-, 6-, or 7-positions can switch the primary pharmacological target from GABAA receptors to dopamine receptors or kinases . For instance, 7-phenylimidazo[1,2-b][1,2,4]triazines developed as GABAA α2/α3 subtype-selective agonists typically incorporate a substituted aryl or heteroaryl ring at the meta-position of the 7-phenyl ring, and bear different substituents at the 3-position . The specific 2-chloro-3-diethylamino-6,7-diphenyl substitution found in CAS 90170-13-1 is chemically distinct from these anxiolytic candidates and is instead associated with sub-nanomolar dopamine D3 receptor affinity, a profile not shared by the GABAergic analogs. Therefore, procuring a generic imidazotriazine without this precise substitution array cannot replicate the target engagement profile of this compound.

Quantitative Differentiation Evidence for 2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine: Direct and Class-Level Comparators


Dopamine D3 Receptor Binding Affinity: Sub-Nanomolar Potency Differentiates This Compound from GABAergic Imidazotriazines

2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine demonstrates high-affinity binding to the human dopamine D3 receptor with a Ki of 0.260 nM, as measured by displacement of [125I]IABN from recombinant human D3 receptors expressed in HEK293 cells . In contrast, representative imidazo[1,2-b][1,2,4]triazines developed as GABAA α2/α3 agonists (e.g., clinical candidate TPA023, which bears a 7-(2',6'-difluoro-5'-cyanobiphenyl) substituent and a 3-(1-hydroxy-1-methylethyl) group) show no significant affinity for dopamine D3 receptors, with their primary pharmacology directed toward the benzodiazepine binding site of GABAA receptors (Ki values typically in the low nanomolar range for α3-containing subtypes, but >1 µM for dopamine receptors) . This target shift demonstrates that the 2-chloro-3-diethylamino substitution pattern confers a distinct pharmacological fingerprint.

Dopamine D3 receptor Receptor binding Neuropharmacology Imidazotriazine

Structural Differentiation from c-Met Kinase Inhibitor Imidazotriazines: Absence of Kinase Hinge-Binding Motif

Several imidazo[1,2-b][1,2,4]triazines have been patented as c-Met kinase inhibitors, characterized by a typical kinase hinge-binding motif usually involving a 3-substituted aniline or heteroaryl amine that forms critical hydrogen bonds with the kinase hinge region . 2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine lacks this hinge-binding motif; its 3-position bears a diethylamino group that is not capable of donating a hydrogen bond, and the 2-chloro substituent is not a typical kinase hinge binder. Consequently, this compound is associated with dopamine D3 receptor binding rather than c-Met inhibition. In head-to-head kinase profiling, representative c-Met inhibitory imidazotriazines (e.g., those described in WO 2011/020082) exhibit IC50 values of 1-50 nM against c-Met, while this compound is predicted to have negligible c-Met activity based on the absence of the requisite pharmacophore .

c-Met kinase Cancer therapeutics Kinase selectivity Chemical probe

Physicochemical Property Profile: Computed Drug-Likeness Parameters Differentiate This Compound from GABAergic Clinical Candidates

The computed physicochemical properties of 2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine (molecular weight 377.87 g/mol, logP ~4.2, 0 hydrogen bond donors, 5 hydrogen bond acceptors) position it in a distinct property space compared to advanced GABAergic imidazotriazine candidates. For comparison, TPA023B (a GABAA α2/α3 agonist clinical candidate) has a molecular weight of 431.4 g/mol, logP ~3.1, and contains 1 hydrogen bond donor . The lower molecular weight and complete absence of hydrogen bond donors in this compound suggest superior passive membrane permeability and potential blood-brain barrier penetration, albeit with potentially lower aqueous solubility. These property differences are critical for in vivo dosing and formulation strategies, and they stem directly from the 2-chloro-3-diethylamino substitution pattern.

Physicochemical properties Drug-likeness ADME Chemical tool

Synthetic Accessibility and Scaffold Versatility: A Divergent Intermediate for Focused Library Synthesis

The 2-chloro substituent in this compound serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, enabling the generation of focused compound libraries for SAR exploration. This is in contrast to many GABAergic imidazotriazine patents where the 2-position is typically unsubstituted or bears a small alkyl group, limiting post-synthetic modification . The 3-diethylamino group can also be elaborated via N-dealkylation/re-alkylation sequences, providing a second diversification point. Therefore, this compound is not only a biological tool but also a versatile intermediate for medicinal chemistry programs aiming to explore D3 receptor pharmacophores or to generate dual-target ligands via sequential functionalization .

Synthetic chemistry Chemical library Lead optimization Medicinal chemistry

Optimal Research and Procurement Application Scenarios for 2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine


Dopamine D3 Receptor Pharmacological Tool Compound for In Vitro Binding and Functional Assays

Given its sub-nanomolar D3 receptor binding affinity (Ki = 0.260 nM), this compound is optimal for use as a reference ligand in radioligand displacement assays and as a pharmacological tool to probe D3 receptor function in recombinant cell lines . Researchers studying D3-mediated signaling pathways in Parkinson's disease or schizophrenia models can employ this compound to selectively engage D3 receptors, provided that selectivity profiling against D2 and other aminergic receptors is conducted in parallel to confirm target specificity.

Medicinal Chemistry Starting Point for D3-Selective Lead Optimization

The dual synthetic handles (2-chloro for SNAr/cross-coupling; 3-diethylamino for N-dealkylation) make this compound an ideal starting scaffold for focused library synthesis aimed at improving D3 selectivity, pharmacokinetic properties, or functional bias . Medicinal chemistry teams can rapidly generate analogs to explore the SAR of the 2- and 3-positions while retaining the 6,7-diphenyl core that is essential for high-affinity receptor binding.

Negative Control for GABAA Receptor Studies in the Imidazotriazine Chemical Space

Owing to its structural divergence from the GABAergic imidazotriazine pharmacophore—specifically the lack of a meta-substituted 7-phenyl ring and the presence of the 2-chloro-3-diethylamino motif—this compound can serve as a chemically matched negative control in experiments designed to validate GABAA α2/α3 selectivity . Its use alongside a known GABAergic imidazotriazine (e.g., TPA023 or analogs from the Russell et al. series) enables researchers to attribute biological effects specifically to GABA receptor modulation rather than nonspecific imidazotriazine scaffold effects.

Physicochemical Reference Standard for In Silico ADME Model Calibration

With computed properties (MW 377.87, logP ~4.2, HBD=0) that diverge from typical CNS drug-like space, this compound can be employed as an outlier reference standard to calibrate in silico ADME prediction models, particularly for permeability and blood-brain barrier penetration algorithms . Its procurement as a well-characterized analytical standard enables computational chemistry groups to benchmark model predictions against experimentally determined solubility and permeability values obtained in-house.

Quote Request

Request a Quote for 2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.